Bizine is a compound that has been the subject of various studies due to its potential therapeutic applications. While the provided data does not directly mention Bizine, it does include research on compounds with similar protective and inhibitory properties, which can be extrapolated to understand the possible applications of Bizine. The flavonoid silybin dihemisuccinate, for instance, has been shown to have a protective effect on rat liver, suggesting antioxidant properties that could be relevant to Bizine's mechanism of action1. Bilastine, another compound, has been evaluated for its antihistamine effects and its impact on the central nervous system, which may provide insights into Bizine's peripheral and central effects2. Lastly, the dietary addition of an extract containing the Bowman-Birk protease inhibitor has been found to suppress adenomatous tumors in mice, indicating a potential for Bizine in cancer prevention or treatment3.
The study on silybin dihemisuccinate demonstrates its use in treating liver diseases, which could be relevant for Bizine if it shares similar hepatoprotective and antioxidant characteristics1. This suggests potential applications of Bizine in the prevention and treatment of liver conditions caused by toxins or oxidative stress.
Bilastine's evaluation as an antihistamine with minimal central nervous system impairment suggests that Bizine could be used in the treatment of allergic reactions while maintaining a high safety margin, especially in terms of cognitive function2. This could make Bizine a candidate for allergy medications that require long-term use without sedative effects.
The suppression of adenomatous tumors in mice by a diet containing the Bowman-Birk protease inhibitor indicates that Bizine, if it possesses similar properties, could be used as a dietary supplement or therapeutic agent in the prevention or management of colorectal cancer3. This application could be particularly significant given the high prevalence and mortality rates associated with colorectal cancer.
Bizine is a chemical compound with the molecular formula . It is classified as an organic compound and falls under the category of nitrogen-containing heterocycles. The compound has garnered interest due to its potential biological activities, particularly in pharmacological applications. Bizine is primarily sourced from synthetic methods, which allow for controlled production and modification of its structure.
Bizine is synthesized in laboratories rather than being derived from natural sources. It belongs to the class of organic compounds known as alkaloids, which are characterized by the presence of basic nitrogen atoms. In terms of its classification within chemical taxonomies, Bizine can be categorized as follows:
This classification highlights its structural features and potential reactivity patterns that are typical of nitrogen-containing organic compounds .
The synthesis of Bizine typically involves multi-step organic reactions that may include:
The synthesis can be optimized by varying reaction conditions such as temperature, solvent choice, and catalysts used. For example, using polar aprotic solvents can enhance reaction rates and yields. Additionally, protecting groups may be utilized during synthesis to prevent unwanted side reactions.
The molecular structure of Bizine contains a complex arrangement of carbon, nitrogen, and oxygen atoms. Its three-dimensional conformation plays a crucial role in its biological activity.
The structural representation can be visualized using molecular modeling software, which allows researchers to predict how Bizine interacts with various biomolecules.
Bizine can participate in several chemical reactions typical for nitrogen-containing compounds:
The reactivity of Bizine can be influenced by environmental factors such as pH and temperature, which can affect the stability of intermediates formed during these reactions.
The mechanism by which Bizine exerts its biological effects is not fully elucidated but likely involves interaction with specific receptors or enzymes within biological systems.
Experimental studies using techniques like molecular docking can provide insights into the binding affinities and interaction modes between Bizine and its targets.
Relevant data from studies indicate that these properties significantly influence its application in scientific research .
Bizine has potential applications in various scientific fields:
Bizine (CAS# 1591932-50-1; C₁₈H₂₃N₃O) emerged as a rationally designed phenelzine analogue optimized for selective lysine-specific demethylase 1 (LSD1/KDM1A) inhibition. Its discovery originated from efforts to overcome the limited selectivity and off-target effects of early monoamine oxidase (MAO) inhibitors repurposed for LSD1 blockade, such as tranylcypromine (TCP). Prusevich et al. (2014) developed Bizine by appending a phenyl-butyrylamide moiety to the phenelzine scaffold, significantly enhancing its binding specificity toward LSD1. Biochemical characterization revealed Bizine as a potent mechanism-based inhibitor with a Ki(inact) of 59 nM, demonstrating >100-fold selectivity against MAO-A/B and LSD2 (KDM1B) in vitro [8]. This selectivity profile addressed a critical limitation of first-generation inhibitors, which often disrupted neurotransmitter metabolism due to MAO cross-reactivity.
Bizine’s mechanism involves covalent modification of the FAD cofactor within LSD1’s catalytic amine oxidase domain (AOD), irreversibly inactivating demethylase function. Structural analyses confirm that the phenyl-butyrylamide extension stabilizes interactions within the substrate-binding pocket, contributing to its enhanced potency and selectivity [8]. Initial cellular studies demonstrated Bizine’s ability to modulate bulk histone methylation, specifically increasing H3K4me1/2 levels—a hallmark of LSD1 inhibition. Chromatin immunoprecipitation sequencing (ChIP-seq) further validated that genes affected by Bizine-treated cells overlapped significantly with those dysregulated in LSD1-knockout models, confirming target engagement at the epigenomic level [8] [3].
Table 1: Key Properties of Bizine
Property | Value |
---|---|
Chemical Name | N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide |
CAS Number | 1591932-50-1 |
Molecular Formula | C₁₈H₂₃N₃O |
Molecular Weight | 297.4 g/mol |
Target | LSD1/KDM1A |
Ki(inact) | 59 nM |
Selectivity | >100-fold vs. MAO-A/B, LSD2 |
Solubility | ≤25 mg/ml in DMSO; 20 mg/ml in DMF |
LSD1, discovered in 2004, is a FAD-dependent epigenetic eraser enzyme critical for dynamic gene regulation. It catalyzes the oxidative demethylation of mono- and dimethylated lysine residues on histone H3—specifically H3K4me1/2 (associated with transcriptional activation) and H3K9me1/2 (linked to repression)—thereby modulating chromatin accessibility and transcriptional outcomes. Beyond histones, LSD1 demethylates >30 non-histone substrates, including transcription factors (e.g., p53, STAT3, DNMT1) and chromatin regulators, amplifying its influence on cellular physiology [3] [7]. LSD1 functions within multiprotein complexes (e.g., CoREST, NuRD, CtBP), which dictate its substrate specificity. For instance, association with CoREST enables nucleosomal H3K4 demethylation, while androgen receptor binding redirects LSD1 toward H3K9 demethylation to activate androgen-responsive genes [5] [10].
Dysregulation of LSD1 is mechanistically linked to diverse pathologies:
Table 2: LSD1’s Roles in Disease Pathogenesis
Disease Category | Key Mechanisms of LSD1 Involvement |
---|---|
Hematological Malignancies | Repression of differentiation genes (e.g., GFI1 targets); maintenance of leukemic stem cells; collaboration with oncogenic fusion proteins. |
Solid Tumors | EMT promotion via SNAIL upregulation; stabilization of HIF-1α under hypoxia; enhancement of androgen/estrogen receptor signaling. |
Neurological Disorders | Neuroprotection against oxidative stress; regulation of genes involved in learning/memory; neuronal differentiation. |
Metabolic Syndromes | Adipocyte differentiation; gluconeogenic gene repression; modulation of insulin signaling pathways. |
Research on Bizine addresses three interconnected objectives aimed at translating LSD1 biology into clinical innovation:
While Bizine primarily targets LSD1’s demethylase activity, recent genetic studies reveal that LSD1 loss (vs. catalytic inactivation) causes more profound transcriptional deregulation and enhancer hyperactivation (marked by H3K27ac). This suggests non-catalytic roles, such as scaffolding CoREST complex components (RCOR1/2, HDAC1/2) to stabilize repressive chromatin states. Bizine serves as a tool to dissect these mechanisms: Catalytic inhibition elevates H3K4me at enhancers, whereas complete LSD1 ablation also increases P300/CBP recruitment and H3K27ac, de-repressing lineage-specific genes in embryonic stem cells [10]. Understanding this duality is crucial for designing inhibitors that disrupt specific LSD1 functions in disease contexts.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7